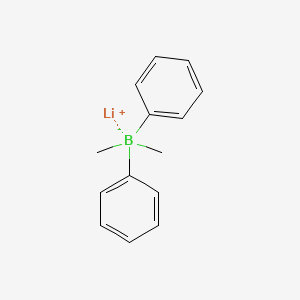

Lithium dimethyldiphenylborate(1-)

Description

Lithium borate salts are a class of compounds where lithium cations (Li⁺) are paired with borate anions. These salts are characterized by their diverse structural configurations, which arise from varying substituents attached to the boron center.

- Lithium tetrahydroxyborate(1-) (H₄BLiO₄): A simple borate with hydroxyl groups .

- Lithium difluoro(oxalato)borate(1-) (LiDFOB, C₂BF₂LiO₄): A fluorinated borate with an oxalate ligand, used in battery electrolytes .

- 4H-1,3-Dithiin-1-ium, 5,6-dihydro-2-phenyl-, tetrafluoroborate(1-) (C₁₀H₁₁S₂·BF₄): A complex borate with organic and fluorine substituents .

These compounds exemplify how substituents (e.g., hydroxy, fluoro, oxalato, or organic groups) influence properties like solubility, ionic mobility, and electrochemical stability.

Properties

CAS No. |

68132-95-6 |

|---|---|

Molecular Formula |

C14H16BLi |

Molecular Weight |

202.1 g/mol |

IUPAC Name |

lithium;dimethyl(diphenyl)boranuide |

InChI |

InChI=1S/C14H16B.Li/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;/q-1;+1 |

InChI Key |

PLWLZCNQCFXUPO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](C)(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium dimethyldiphenylborate(1-) can be synthesized through the reaction of dimethyldiphenylborane with lithium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of lithium dimethyldiphenylborate(1-) involves similar synthetic routes but on a larger scale. The process includes the careful handling of reagents and solvents to maintain the purity and yield of the compound. The reaction conditions are optimized to ensure efficient production while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: Lithium dimethyldiphenylborate(1-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form borohydrides.

Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.

Major Products Formed:

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various organoboron compounds depending on the substituent used.

Scientific Research Applications

Chemistry: Lithium dimethyldiphenylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of boron-containing polymers and materials.

Biology and Medicine: In biological research, the compound is used in the synthesis of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry: In industrial applications, lithium dimethyldiphenylborate(1-) is used in the production of advanced materials, including boron-doped semiconductors and ceramics. It is also used in the manufacturing of lithium-ion batteries as an electrolyte additive to improve performance and stability.

Mechanism of Action

The mechanism of action of lithium dimethyldiphenylborate(1-) involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, leading to its therapeutic effects in cancer treatment through BNCT.

Comparison with Similar Compounds

Structural and Molecular Differences

The borate anion’s substituents define its geometry, charge distribution, and reactivity:

Key Observations :

- Fluorine substituents (LiDFOB, C₁₀H₁₁S₂·BF₄) improve thermal and electrochemical stability due to fluorine’s electronegativity, making these salts suitable for high-voltage battery electrolytes .

- Oxalate ligands (LiDFOB) introduce bidentate coordination, which stabilizes the anion and facilitates ion dissociation in electrolytes .

Ionic Radii and Coordination Effects

The effective ionic radius of Li⁺ (0.76 Å for six-coordination) plays a critical role in ion-pairing behavior. Larger, bulkier anions (e.g., C₁₀H₁₁S₂·BF₄) reduce ionic mobility due to steric hindrance, whereas smaller anions (e.g., H₄BLiO₄) enable faster ion transport but may compromise stability. Covalent bonding between boron and electronegative substituents (e.g., F) shortens bond lengths, enhancing lattice energy and melting points .

Data Tables

Table 1: Comparative Properties of Lithium Borates

Research Findings

- Ionic Mobility: Fluorinated borates like LiDFOB exhibit lower ionic association in electrolytes, enhancing conductivity (~3–5 mS/cm at 25°C) compared to non-fluorinated analogs .

- Thermal Stability : LiDFOB decomposes above 200°C, outperforming LiPF₆ (~70°C decomposition), which is critical for high-temperature battery operation .

- Electrochemical Stability : Oxalate ligands in LiDFOB suppress aluminum current collector corrosion at voltages >4.5 V vs. Li/Li⁺, enabling high-voltage cathodes like LiNi₀.₈Mn₀.₁Co₀.₁O₂ .

Biological Activity

Lithium dimethyldiphenylborate(1-), a lithium salt of dimethyldiphenylborate, has garnered attention in various fields of biological research. Its potential applications range from neuropharmacology to agricultural pest control. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Molecular Formula: C₁₄H₁₅BLiO₂

Molecular Weight: 232.09 g/mol

Structure: Lithium dimethyldiphenylborate features a lithium ion coordinated with a borate group, which is further substituted by two dimethylphenyl groups. This unique structure contributes to its reactivity and biological interactions.

Lithium compounds are known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The biological activity of lithium dimethyldiphenylborate(1-) can be attributed to several mechanisms:

- Neurotransmitter Modulation: Lithium influences neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Circadian Rhythm Regulation: Recent studies indicate that lithium can affect circadian rhythms in various organisms, including honey bees (Apis mellifera), suggesting potential applications in managing behavioral patterns in both human and animal models .

- Acaricidal Activity: Lithium has been explored as a potential acaricide against the Varroa mite, a significant parasite affecting honey bee colonies. Research shows that lithium administration alters locomotor activity and disrupts circadian rhythms in these bees, which may impact their foraging behavior and overall colony health .

1. Effects on Honey Bees

A study conducted on honey bees demonstrated that acute and chronic lithium treatments significantly decreased locomotor activity under constant light conditions. Chronic exposure also disrupted circadian rhythms, lengthening the circadian period under constant light conditions . This research highlights the dual role of lithium as both a therapeutic agent and a potential pest control substance.

2. Neuropharmacological Applications

Lithium dimethyldiphenylborate(1-) has been investigated for its neuroprotective properties. In vitro studies have shown that it can enhance neuronal survival under stress conditions, potentially offering benefits for neurodegenerative diseases. The compound's ability to modulate intracellular signaling pathways is crucial for its protective effects against oxidative stress.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.